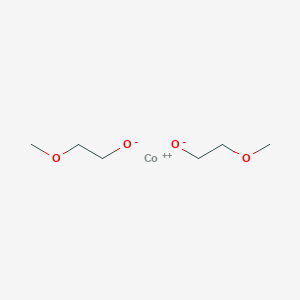
COBALT (II) 2-METHOXYETHOXIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobalt (II) 2-methoxyethoxide is a dark bronze liquid . It is used as a nano-material, in thin films, and ferroelectric metals . .
Molecular Structure Analysis
The molecular formula of this compound is Co(OCH2CH2OCH3)2 . It has a molecular weight of 209.11 g/mol . The InChI Key for this compound is BFBNUELICQBJBC-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, cobalt compounds are known to be involved in various chemical reactions. For example, cobalt sulfides have been used as catalysts in Li-CO2 batteries .Physical And Chemical Properties Analysis
This compound is a dark bronze liquid . It has a density of 0.96 g/mL and a boiling point of 124°C . It is moisture sensitive and denatures in water, but is miscible with alcohols, ketones, and esters .Aplicaciones Científicas De Investigación
Environmental Application : A cobalt(II)-monoethanolamine complex, similar in nature to Cobalt (II) 2-methoxyethoxide, has been used effectively for the degradation of orange II dye with hydrogen peroxide as an oxidant under mild conditions. This demonstrates its potential in treating toxic and nonbiodegradable azo dye in environmental applications (Chen et al., 2012).
Electrochromic Devices : Cobalt methoxyethoxide precursor has been used in the preparation of sol–gel-deposited cobalt hydroxide films, which exhibit reversible electrochromic response. This suggests its applicability in the development of electrochromic devices (Ozer et al., 1998).
Battery Technology : In lithium cobalt oxide (LiCoO2) synthesis for battery technology, 2-Co methoxyethoxide is used as a chemical precursor. This underscores its importance in the manufacturing of materials for lithium-ion batteries (Predoana et al., 2003).
Medical and Biological Research : Cobalt(II) complexes have shown potential in DNA binding, protein interaction, radical scavenging, and anticancer activities. These properties are vital for medical and biological research applications (Raja et al., 2012).
Chemiluminescence in Analytical Chemistry : The chemiluminescence of cobalt(II) complexes has been studied for potential applications in analytical chemistry, specifically in the detection and analysis of various substances (Zhang et al., 2000).
Polymer Synthesis : Cobalt complexes are used as catalysts in the production of polycarbonates and cyclic carbonates from carbon dioxide and epoxides. This highlights its role in polymer synthesis and environmental chemistry (Lu & Darensbourg, 2012).
Toxicology and Health Studies : Studies on cobalt(II) ions have provided insights into indices of oxidative stress in lung tissues, contributing to a better understanding of cobalt-related lung diseases (Lewis et al., 1991).
Safety and Hazards
Cobalt (II) 2-methoxyethoxide is classified as a hazardous substance. It is flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage, and may damage fertility or the unborn child . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Direcciones Futuras
Propiedades
IUPAC Name |
cobalt(2+);2-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Co/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBNUELICQBJBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC[O-].COCC[O-].[Co+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14CoO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)
![5-ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1148533.png)
![(3S,4R)-1-Azabicyclo[2.2.1]heptane-3-carboxylic acid ethyl ester](/img/structure/B1148536.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)
![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1148540.png)
![12-Hydroxy-1,10-bis(4-phenylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B1148544.png)